molecular formula C12H14F5N B6320864 (4,4,5,5,5-Pentafluoropentyl)benzylamine CAS No. 252947-52-7

(4,4,5,5,5-Pentafluoropentyl)benzylamine

Cat. No.: B6320864
CAS No.: 252947-52-7
M. Wt: 267.24 g/mol
InChI Key: DOACJPGMEHQIDQ-UHFFFAOYSA-N
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Description

(4,4,5,5,5-Pentafluoropentyl)benzylamine is a highly complex chemical compound used in diverse scientific research areas. Its application ranges from medicinal chemistry to material science, making it an indispensable tool for cutting-edge investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,5,5,5-Pentafluoropentyl)benzylamine involves several steps, typically starting with the preparation of the pentafluoropentyl group. This group is then attached to a benzylamine moiety through a series of reactions. Specific details on the reaction conditions and reagents used are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis follows similar routes to laboratory methods, with optimizations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4,4,5,5,5-Pentafluoropentyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzylamine moiety.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the benzylamine structure .

Scientific Research Applications

(4,4,5,5,5-Pentafluoropentyl)benzylamine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (4,4,5,5,5-Pentafluoropentyl)benzylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4,4,5,5,5-Pentafluoropentyl)amine
  • (4,4,5,5,5-Pentafluoropentyl)methylamine
  • (4,4,5,5,5-Pentafluoropentyl)ethylamine

Uniqueness

(4,4,5,5,5-Pentafluoropentyl)benzylamine is unique due to its specific structure, which combines the pentafluoropentyl group with a benzylamine moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-benzyl-4,4,5,5,5-pentafluoropentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5N/c13-11(14,12(15,16)17)7-4-8-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOACJPGMEHQIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,4,5,5,5-Pentafluoropentyloxytoluenesulfonate (1 g, 3 mmol) was dissolved in acetonitrile (10 ml). Benzylamine (646 mg, 6 mmol) and potassium carbonate (829 mg, 6 mmol) were added. The mixture was refluxed for 10 h under nitrogen atmosphere. When the reaction was completed, the mixture was cooled to room temperature. Water was added to reaction solution which was then extracted with ethyl acetate. The extracted organic layer was dried over anhydrous magnesium sulfate and then concentrated. The residue was subjected to column chromatography (dichloromethane:ethyl acetate=19:1) to give 590 mg (yield: 74%) of the title compound as a pale yellow liquid.
Name
4,4,5,5,5-Pentafluoropentyloxytoluenesulfonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
646 mg
Type
reactant
Reaction Step Two
Quantity
829 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

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